The Discovery of Chimeric Galanin Antagonists: A Technical Guide for Drug Development
The Discovery of Chimeric Galanin Antagonists: A Technical Guide for Drug Development
For Immediate Release
This whitepaper provides an in-depth technical guide on the discovery and characterization of chimeric galanin antagonists, offering valuable insights for researchers, scientists, and drug development professionals. Galanin, a neuropeptide widely distributed in the central and peripheral nervous systems, is implicated in a range of physiological processes, including pain, mood disorders, feeding behavior, and epilepsy. The development of potent and selective antagonists for its receptors (GalR1, GalR2, and GalR3) is a critical area of research for novel therapeutic interventions.
This guide summarizes the key chimeric antagonists, their binding affinities, and functional activities. It further details the experimental protocols for their characterization and visualizes the intricate signaling pathways and experimental workflows involved in their discovery.
Quantitative Data Summary of Chimeric Galanin Antagonists
The development of chimeric galanin antagonists has yielded several compounds with varying affinities and selectivities for the galanin receptor subtypes. The following table summarizes the quantitative data for some of the most well-characterized chimeric antagonists.
| Compound | Structure | Receptor Target(s) | Binding Affinity (Kᵢ/IC₅₀) | Reference(s) |
| M871 | Galanin-(2-13)-Glu-His-(Pro)₃-(Ala-Leu)₂-Ala-amide | GalR2 selective | Kᵢ: 13.1 nM (GalR2), 420 nM (GalR1), >10 µM (GalR3) | [1][2] |
| C7 | Galanin(1-13)-spantide amide | Non-selective | IC₅₀: 0.2 nM (rat hypothalamic membranes) | [3] |
| M40 | Galanin(1-13)-Pro-Pro-(Ala-Leu)₂-Ala amide | Non-selective | IC₅₀: 15 nM (rat hypothalamic membranes) | [3] |
| M32 | Galanin(1-13)-neuropeptide Y(25-36) amide | High affinity for galanin receptors | Kᵢ: Not specified, but high affinity noted | [4] |
| M35 | Galanin(1-13)-bradykinin(2-9) amide | Non-selective | Kᵢ: 0.11 nM (hGalR1), 2.0 nM (hGalR2) | [5][6] |
| Galantide (M15) | Galanin(1-13)-substance P(5-11) amide | Non-selective | High affinity, ~10-fold higher than galanin | [7][8] |
| GAL(1-13)-[Ala¹⁰,¹¹]ET-1(6-21)-NH₂ | Galanin(1-13) and Endothelin-1 analog chimera | Moderate affinity for hypothalamic galanin receptors | K_D: 205 nM | [9] |
Galanin Receptor Signaling Pathways
Galanin receptors are G protein-coupled receptors (GPCRs) that trigger distinct downstream signaling cascades. Understanding these pathways is crucial for the rational design and functional characterization of antagonists. GalR1 and GalR3 primarily couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[10][11] In contrast, GalR2 predominantly couples to Gαq/11 proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG), resulting in an increase in intracellular calcium concentration.[10][11][12]
References
- 1. genscript.com [genscript.com]
- 2. Galanin receptor antagonists M40 and C7 block galanin-induced feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Galanin antagonists block galanin-induced feeding in the hypothalamus and amygdala of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects on feeding of galanin and M40 when injected into the nucleus of the solitary tract, the lateral parabrachial nucleus, and the third ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis of lanthionine-constrained agonists of G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Galanin stimulates Ca2+ mobilization, inositol phosphate accumulation, and clonal growth in small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Galanin and the galanin antagonist M40 do not change fat intake in a fat-chow choice paradigm in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 10. Intranasal Delivery of a Methyllanthionine-Stabilized Galanin Receptor-2-Selective Agonist Reduces Acute Food Intake - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. americanpeptidesociety.org [americanpeptidesociety.org]
